molecular formula C24H35N3O3 B4833008 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B4833008
M. Wt: 413.6 g/mol
InChI Key: XZZKZGLZCZXPJK-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C24H35N3O3. This compound is known for its unique structure, which includes an adamantane moiety, a piperazine ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with piperazine under specific conditions to form the adamantane-piperazine intermediate. This intermediate is then reacted with 2,4-dimethoxyphenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By antagonizing these receptors, the compound can modulate smooth muscle contraction and other related functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its adamantane moiety, which imparts distinct physicochemical properties and enhances its stability and lipophilicity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-29-20-3-4-21(22(12-20)30-2)25-23(28)16-26-5-7-27(8-6-26)24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,12,17-19H,5-11,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZKZGLZCZXPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
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2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

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